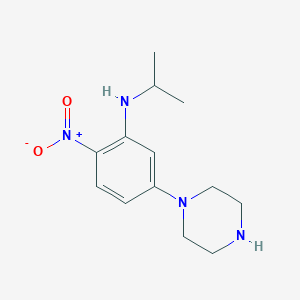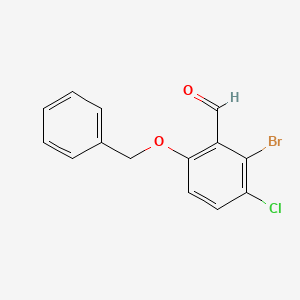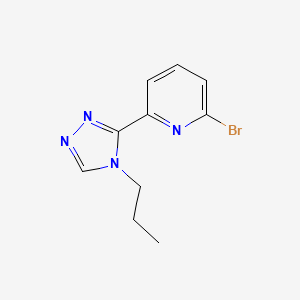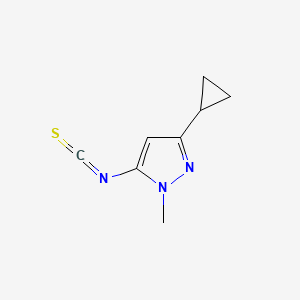
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate: is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate moiety, which is further substituted with a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method is the reaction of methyl 4-cyclopropylbenzoate with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide, depending on the reducing agent used.
Hydrolysis: In the presence of water or aqueous base, the chlorosulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are typical reducing agents for converting the chlorosulfonyl group to sulfonic acid or sulfonamide.
Hydrolysis Conditions: Aqueous base such as sodium hydroxide (NaOH) or water under acidic conditions can facilitate hydrolysis.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from reduction or hydrolysis reactions.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active sulfonamides. Sulfonamides are known for their antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for the synthesis of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or inhibition.
Comparación Con Compuestos Similares
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a benzoate moiety.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone ring with a chlorosulfonyl group.
Methylchloroisothiazolinone: An isothiazolinone derivative with a chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H11ClO4S |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)8-4-5-9(7-2-3-7)10(6-8)17(12,14)15/h4-7H,2-3H2,1H3 |
Clave InChI |
MQVUOPCIKIBARZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C2CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)










![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
